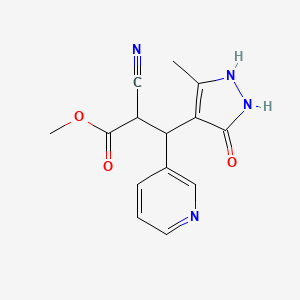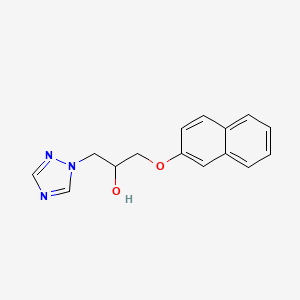![molecular formula C21H26ClN3O3 B4148165 N-(4-{3-[4-(4-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide CAS No. 64511-38-2](/img/structure/B4148165.png)
N-(4-{3-[4-(4-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{3-[4-(4-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a chlorophenyl group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{3-[4-(4-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions, where a chlorobenzene derivative reacts with the piperazine ring.
Hydroxypropoxy Group Addition: The hydroxypropoxy group is added through an epoxide ring-opening reaction, where the piperazine derivative reacts with an epoxide in the presence of a base.
Acetamide Formation: Finally, the acetamide moiety is introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{3-[4-(4-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{3-[4-(4-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-{3-[4-(4-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide involves its interaction with specific molecular targets. The piperazine ring and chlorophenyl group allow it to bind to receptors or enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modulating signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the piperazine and hydroxypropoxy groups.
4-chloroacetanilide: Another related compound with a chlorophenyl group and acetamide moiety.
Uniqueness
N-(4-{3-[4-(4-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperazine ring enhances its potential as a pharmacological agent, while the hydroxypropoxy group provides additional sites for chemical modification.
Properties
CAS No. |
64511-38-2 |
|---|---|
Molecular Formula |
C21H26ClN3O3 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-[4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]acetamide |
InChI |
InChI=1S/C21H26ClN3O3/c1-16(26)23-18-4-8-21(9-5-18)28-15-20(27)14-24-10-12-25(13-11-24)19-6-2-17(22)3-7-19/h2-9,20,27H,10-15H2,1H3,(H,23,26) |
InChI Key |
RCOXYMZPDULJST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6'-amino-1'-(3-chlorophenyl)-5'-cyano-3'-methylspiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate](/img/structure/B4148084.png)
![6-Amino-3-(4-nitrophenyl)-4-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4148090.png)
![Ethyl 2-[[5-acetyl-3-cyano-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate](/img/structure/B4148093.png)
![{[3-Cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid](/img/structure/B4148106.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B4148109.png)

![N-(2,5-dichlorophenyl)-2-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B4148119.png)
![N-(4-methoxyphenyl)-2-{4-[(3-nitrophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4148127.png)
![N-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]phenyl}acetamide](/img/structure/B4148143.png)

![N-{4-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]phenyl}acetamide](/img/structure/B4148147.png)
![N-[[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]carbamothioyl]-3-phenylpropanamide](/img/structure/B4148180.png)
![3-phenyl-N-[(3-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]propanamide](/img/structure/B4148200.png)
![N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-3-phenylpropanamide](/img/structure/B4148203.png)
